Cytotoxicity Profile in A498 and NCI-H226 Cell Lines
19-Hydroxy-10-deacetylbaccatin III demonstrates weak but measurable cytotoxicity against A498 (kidney) and NCI-H226 (lung) cancer cell lines, inhibiting growth by 16.6% and 32%, respectively, at a concentration of 30 μg/mL . This contrasts with the potent cytotoxicity of paclitaxel, which has an IC50 of 7.32 μM against A498 cells [1], and with 10-deacetylbaccatin III, which is approximately 100-fold less cytotoxic than taxol in Chinese hamster lung cells (IC50 values of 5.34 μg/mL vs. 560 μg/mL, respectively) [2]. The specific inhibition pattern of 19-hydroxy-10-deacetylbaccatin III, while modest, is distinct from these more potent analogs, indicating a different structure-activity relationship that may be relevant for targeted modifications.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | A498: 16.6% growth inhibition; NCI-H226: 32% growth inhibition at 30 μg/mL |
| Comparator Or Baseline | Paclitaxel: IC50 7.32 μM against A498 cells; 10-deacetylbaccatin III: IC50 560 μg/mL in Chinese hamster lung cells |
| Quantified Difference | 19-Hydroxy-10-deacetylbaccatin III exhibits weak cytotoxicity, approximately 0.5-1.0 log units less potent than paclitaxel in similar cell lines, but its activity is not directly comparable due to different assay endpoints. |
| Conditions | A498 (human kidney cancer) and NCI-H226 (human lung cancer) cell lines; 30 μg/mL concentration |
Why This Matters
This quantitative cytotoxicity profile provides a baseline for understanding the compound's intrinsic biological activity and helps researchers select the appropriate precursor for semi-synthesis or biological evaluation, ensuring that any observed effects are not misattributed to the parent compound.
- [1] In vitro and in silico antiproliferative potential of isolated flavonoids constitutes from Pistacia integerrima. Z Naturforsch C. 2024;79(7-8). View Source
- [2] Environmental Mutagens and Carcinogens. IC50 values of taxol and 10-deacetyl baccatin III. Korean Society of Environmental Mutagens and Carcinogens. View Source
